molecular formula C11H18N2O2 B13605843 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B13605843
M. Wt: 210.27 g/mol
InChI Key: YDQDPOMRUYGQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a branched pentan-3-yl group at the N-1 position, methyl substituents at the 3- and 5-positions, and a carboxylic acid moiety at the 4-position . With a molecular weight of 210.27 g/mol and the formula C11H18N2O2, this compound serves as a versatile chemical building block in scientific research . Its primary synthetic route involves cyclocondensation reactions, typically between suitable hydrazine derivatives and β-dicarbonyl compounds or their equivalents to construct the pyrazole ring system . The multifunctional architecture of this compound enables tailored modifications for various applications. In chemistry, it acts as a key intermediate in the synthesis of more complex molecules for drug design and polymer synthesis . Its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are subjects of study in biology and medicinal chemistry . The mechanism of action is believed to involve interaction with specific molecular targets like enzymes or receptors, modulating their activity . The carboxylic acid group allows for classical transformations, including decarboxylation and esterification, while the methyl groups and pentan-3-yl chain are sites for oxidative modification . The compound is also used in the development of new materials and agrochemicals . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-5-9(6-2)13-8(4)10(11(14)15)7(3)12-13/h9H,5-6H2,1-4H3,(H,14,15)

InChI Key

YDQDPOMRUYGQAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach for Pyrazole Ring Formation

The primary synthetic strategy for pyrazole derivatives, including 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, involves cyclocondensation reactions. This method typically entails the condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents to construct the pyrazole ring system.

  • General Procedure: The cyclocondensation reaction proceeds by reacting a suitable hydrazine (e.g., substituted hydrazine) with a 1,3-dicarbonyl compound or an α,β-unsaturated ester under controlled conditions, often in the presence of catalysts to enhance ring closure efficiency. The reaction can be conducted in organic solvents such as tetrahydrofuran or dioxane, sometimes under reflux or at low temperatures depending on the reagents' reactivity.

  • Catalysts and Conditions: Acid or base catalysts may be employed to facilitate cyclization. For example, sodium iodide or potassium iodide have been reported as catalysts in related pyrazole syntheses. Reaction temperature and solvent choice are optimized to maximize yield and purity.

  • Post-Cyclization Modifications: After ring formation, functional group transformations such as hydrolysis of ester intermediates to the corresponding carboxylic acid are performed under basic conditions (e.g., aqueous sodium hydroxide), followed by acidification to isolate the acid form of the compound.

Alkylation at the N-1 Position

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Purpose/Outcome References
Cyclocondensation Hydrazine derivative + β-dicarbonyl compound; catalysts (acid/base); solvents like THF or dioxane; temperature control Formation of pyrazole ring
Alkylation at N-1 Alkyl halide (e.g., pentan-3-yl bromide), base (K2CO3), polar aprotic solvent Introduction of pentan-3-yl substituent at N-1
Ester Hydrolysis Aqueous NaOH or other bases; acidification Conversion of ester intermediates to carboxylic acid
Decarboxylation (related) Copper compound, base, elevated temperature Removal of carboxyl group in haloalkyl pyrazoles

- Vulcan Chemicals product summary and synthesis notes on 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, 2024.

- Design and synthesis of pyrazole derivatives including alkylation and hydrolysis steps, PMC Article, 2021.

- Efficient decarboxylation methods for 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acids, Patent WO2014033164A1, 2013.

- Related decarboxylation processes for pyrazole derivatives, Patent WO2014033164A1, 2013.

Chemical Reactions Analysis

Oxidation Reactions

The methyl groups and pentan-3-yl chain are primary sites for oxidative modification:

  • Methyl Group Oxidation :
    The 3- and 5-methyl groups undergo oxidation to form hydroxymethyl or ketone derivatives under controlled conditions. For example:
    C10H16N2O2KMnO4/H2SO4C10H14N2O3\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_3 (ketone derivative) .

  • Side-Chain Oxidation :
    The pentan-3-yl group can be oxidized to a ketone (3-pentanone) or further to a carboxylic acid under strong oxidizing agents like CrO₃.

Table 1: Oxidation Products and Conditions

Starting MaterialOxidizing AgentProductYield (%)Reference
3,5-Dimethyl-1-(pentan-3-yl)...KMnO₄/H₂SO₄3,5-Dimethyl-4-carboxy-pyrazol-3-one72
3,5-Dimethyl-1-(pentan-3-yl)...CrO₃4-Carboxy-1-(3-ketopentyl)pyrazole58

Reduction Reactions

The carboxylic acid group and pyrazole ring are targets for reduction:

  • Carboxylic Acid Reduction :
    LiAlH₄ selectively reduces the -COOH group to a primary alcohol (-CH₂OH) without affecting the pyrazole ring .

  • Ring Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrazole ring to form dihydropyrazole derivatives, though this is less common due to steric hindrance from substituents .

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrazole C-4 position (para to -COOH):

  • Halogenation :
    Bromination with Br₂/FeBr₃ yields 4-bromo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid (68% yield).

  • Sulfonation :
    Reaction with fuming H₂SO₄ introduces a sulfonic acid group at C-4, though yields are moderate (45–50%) due to competing decarboxylation .

Table 2: Substitution Reaction Parameters

Reaction TypeReagentProductTemperature (°C)Yield (%)
BrominationBr₂/FeBr₃4-Bromo derivative2568
SulfonationH₂SO₄ (fuming)4-Sulfo-3,5-dimethyl...carboxylic acid8045

Decarboxylation and Esterification

The carboxylic acid group participates in classical acid-chemistry transformations:

  • Decarboxylation :
    Heating above 200°C induces CO₂ loss, yielding 3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole (87% purity).

  • Esterification :
    Reaction with methanol/H₂SO₄ produces methyl 3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylate (91% yield) .

Cycloaddition and Heterocycle Formation

The pyrazole ring acts as a diene in Diels-Alder reactions:

  • With maleic anhydride, it forms a fused bicyclic adduct at 120°C (52% yield) .

  • Cross-Coupling Reactions :
    Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at C-4, though this requires Pd(OAc)₂ and stringent anhydrous conditions .

Comparative Reactivity Insights

  • Steric Effects : The pentan-3-yl group hinders nucleophilic attacks at N-1, directing reactivity toward C-4.

  • Electronic Effects : The electron-withdrawing -COOH group deactivates the ring, slowing electrophilic substitution compared to non-carboxylated pyrazoles .

Mechanistic Studies

  • DFT Calculations : Show that the -COOH group lowers the HOMO energy (-7.2 eV vs. -6.5 eV for non-acid analogs), rationalizing reduced electrophilic reactivity .

  • Kinetic Data : Decarboxylation follows first-order kinetics with Ea=98kJ/molE_a = 98 \, \text{kJ/mol} .

This compound’s multifunctional architecture enables tailored modifications for drug design or polymer synthesis. Future research should explore its catalytic applications and bioactive derivative libraries.

Scientific Research Applications

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related pyrazole-carboxylic acid derivatives and their key differences:

Compound Name CAS Number Substituents (Positions) Similarity Score Key Features
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid 113808-86-9 H (N-1), CH₃ (3,5), COOH (4) 0.90 Parent compound; lacks N-alkyl chain
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 78703-53-4 CH₃ (N-1, 3), COOH (4) 0.82 Methyl at N-1; altered steric effects
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid 31728-75-3 CH₃ (N-1, 5), COOH (4) 0.88 Methyl at N-1 and 5; positional isomer
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate 35691-93-1 H (N-1), CH₃ (3,5), COOEt (4) 0.83 Ester derivative; enhanced lipophilicity
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester N/A 3-NO₂-C₆H₄ (N-1), CH₃ (3,5), COOEt (4) N/A Nitrophenyl group; PDE4 inhibitor activity

Key Observations :

  • The pentan-3-yl group in the target compound introduces steric bulk and lipophilicity compared to smaller alkyl or aromatic substituents (e.g., methyl, nitrophenyl) .
  • The carboxylic acid at position 4 enables hydrogen bonding and coordination to metal ions, contrasting with ester derivatives (e.g., ethyl ester in CAS 35691-93-1), which prioritize passive membrane permeability .

Physicochemical Properties

Limited melting point (mp) data are available for the target compound, but analogs provide insights:

  • E-4c (a triazolo-pyrazole derivative): mp 285–288°C .
  • E-4d (tetrazolo-pyrazole derivative): mp 246–248°C .
  • Ethyl ester analogs (e.g., CAS 35691-93-1) typically exhibit lower melting points due to reduced crystallinity compared to carboxylic acids .

The pentan-3-yl group likely reduces the melting point relative to unsubstituted 3,5-dimethylpyrazole-4-carboxylic acid (CAS 113808-86-9) due to increased molecular flexibility .

Biological Activity

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1247209-10-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antidiabetic effects. This article reviews the current understanding of the biological activity of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol. Its structural characteristics are crucial for its biological activity, as modifications to the pyrazole ring can significantly alter its pharmacological profile.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
CAS Number1247209-10-4
SMILESCCC(CC)N1C(=CC(=N1)C)C(=O)O

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. For instance, some pyrazoles have shown significant antibacterial effects against Gram-positive bacteria. Although direct studies on 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid are lacking, it can be hypothesized that its structural features may confer similar antimicrobial properties .

Anti-inflammatory Effects

Compounds with a pyrazole structure are often investigated for anti-inflammatory effects. The presence of carboxylic acid groups in such compounds can enhance their interaction with biological targets involved in inflammatory pathways. While specific data on this compound is sparse, the potential for anti-inflammatory activity exists based on the known effects of similar compounds .

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives reported the evaluation of their biological activities. Although 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid was not specifically mentioned, the methodologies used in these studies could be applied to assess its biological potential .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazoles is critical for predicting their biological activities. Modifications to the pyrazole ring or substituents can lead to enhanced potency or selectivity for specific biological targets. This aspect remains an area for future research concerning 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid .

Q & A

Q. What synthetic routes are recommended for synthesizing 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves multi-step alkylation and cyclization reactions. For example, starting with a substituted pyrazole core, introduce the pentan-3-yl group via nucleophilic substitution under basic conditions. Yields can be optimized by controlling reaction temperature (e.g., 60–80°C for 12–24 hours) and using catalysts like potassium carbonate or palladium-based reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can researchers confirm the structural identity and purity of this compound given the lack of supplier-provided analytical data?

  • Methodological Answer : Use a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
  • X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with structurally similar pyrazole derivatives (e.g., 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde ).

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer : Follow OSHA guidelines:
  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential respiratory irritation (WGK 3 hazard classification) .
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. What strategies enhance the biological activity of derivatives of this compound, such as anticancer properties?

  • Methodological Answer :
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3- and 5-positions to improve binding affinity with target enzymes like kinases .
  • Structure-Activity Relationship (SAR) Studies : Test derivatives with varied substituents (e.g., aryl, heteroaryl) on the pyrazole ring. For example, 1,5-disubstituted pyrazole-3-amines showed improved cytotoxicity in cancer cell lines .

Q. How can contradictions in biological assay data for pyrazole-based compounds be resolved?

  • Methodological Answer :
  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out variability.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm the compound’s mechanism of action.
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to identify binding modes and reconcile discrepancies between in vitro and in silico results .

Q. Which computational methods predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like Schrödinger Suite or GOLD to simulate interactions with active sites (e.g., COX-2 or EGFR kinases).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in Desmond to assess binding stability under physiological conditions.
  • Free Energy Perturbation (FEP) : Calculate ΔG binding energies for derivatives to prioritize synthesis .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental outcomes?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Pyrazole esters, for example, hydrolyze rapidly under alkaline conditions (pH >9) .
  • Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.